REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=2[N:6]=1.[Cl:16][CH2:17][CH2:18][S:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[I-].[Na+].C(OCC)C>C(C(C)=O)C>[ClH:16].[NH:1]=[C:2]1[N:6]([CH2:17][CH2:18][S:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:5]2[CH:7]=[CH:8][C:9]([O:11][C:12]([F:15])([F:13])[F:14])=[CH:10][C:4]=2[S:3]1 |f:2.3,6.7|
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
ClCCSC1=CC=CC=C1
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated for 88 hours
|
Duration
|
88 h
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
ADDITION
|
Details
|
treated with 1N sodium hydroxide (40 cc)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (100 cc)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over magnesium sulphate and filtration, ethyl acetate (150 cc)
|
Type
|
ADDITION
|
Details
|
is added to the filtrate, which
|
Type
|
ADDITION
|
Details
|
is treated with 4N ethereal hydrogen chloride (10 cc)
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized in 2-propanol (85 cc)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N=C1SC2=C(N1CCSC1=CC=CC=C1)C=CC(=C2)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |